Home > Products > Screening Compounds P101363 > 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea
1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea - 896363-24-9

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea

Catalog Number: EVT-2839603
CAS Number: 896363-24-9
Molecular Formula: C26H26ClFN4O3
Molecular Weight: 496.97
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • Compound Description: This compound is a saccharin derivative. Its crystal structure has been determined and reported. []

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

  • Compound Description: This compound showed promising anticancer activity by inhibiting VEGFR1 and P-glycoprotein efflux pumps. It also demonstrated anti-angiogenic properties. []

2‐(4‐Chlorophenyl)‐5‐methyl‐3‐[3‐(4‐methylpiperazin‐1‐yl)‐1H‐1,2,4‐triazol‐5‐yl]‐1,3‐thiazolidin‐4‐one (1p)

  • Compound Description: This compound exhibited potent antifungal activity against Candida albicans and Cryptococcus neoformans, with an MIC of 1 µg/mL or less. It also displayed activity against Mycobacterium tuberculosis. []

4. 2-benzo[d][1,3]dioxol-6-yl-3-[(3-morpholin-4-yl)-1H-1,2,4-triazol-5-yl)]-1,3-thiazolidin-4-one (1i) * Compound Description: This compound displayed potent activity against Mycobacterium tuberculosis with an MIC of 4 µg/mL or less. []* Relevance: This compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, both incorporate the benzo[d][1,3]dioxol moiety.

5. 2‐benzo[d][1,3]dioxol‐6‐yl‐3‐[3‐(4‐methylpiperazin‐1‐yl)‐1H‐1,2,4‐triazol‐5‐yl]‐1,3‐thiazolidin‐4‐one (1s)* Compound Description: This compound demonstrated strong antifungal activity against Candida albicans and Cryptococcus neoformans (MIC ≤ 1 µg/mL) and showed potential fungicidal activity against Aspergillus arrhizus (MIC <1 µg/mL). []* Relevance: Both this compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, incorporate the benzo[d][1,3]dioxol moiety and the piperazine ring system.

6. 2‐benzo[d][1,3]dioxol‐6‐yl‐5‐methyl‐3‐[3‐(4‐methylpiperazin‐1‐yl)‐1H‐1,2,4‐triazol‐5‐yl]‐1,3‐thiazolidin‐4‐one (1t)* Compound Description: This compound displayed activity against Mycobacterium tuberculosis with an MIC of 4 µg/mL or less. []* Relevance: Similar to other compounds in this series, this compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, both feature the benzo[d][1,3]dioxol moiety and a piperazine ring.

7. 2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-substituted phenyl)thiazole (7) & thiazole derivatives (9)* Compound Description: These series of compounds, incorporating a thiazole ring linked to a pyrazoline system, were explored for their antimicrobial and antiproliferative activities. []* Relevance: This series, while having a different core structure, shares the benzo[d][1,3]dioxol group with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

8. (E)-2-(5-(benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-1-yl)-4,5 dihydro-1H-pyrazol-1-yl)-4-methyl-5-(substituted phenyldiazenyl)thiazole (11)* Compound Description: This series of compounds, incorporating a thiazole ring linked to a pyrazoline system and a phenyldiazenyl group, were investigated for their antimicrobial and antiproliferative properties. []* Relevance: Similar to other compounds in the series, this structure shares the benzo[d][1,3]dioxol group with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

9. 2-(5-(benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl) thiazole (7c)* Compound Description: This specific compound showed promising antiproliferative activity against HCT-116 cancer cells (IC50 = 6.19 µM). [] * Relevance: This compound shares both the benzo[d][1,3]dioxol and the 4-chlorophenyl moieties with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

10. (Z)-4-(2-aminoethyl)-N-(1-(benzo[d][1,3]dioxol-5-yl)ethylidene)aniline (3) * Compound Description: This Schiff's base compound demonstrated notable anti-inflammatory activity in a carrageenan-induced paw edema model. []* Relevance: This compound shares the benzo[d][1,3]dioxol group with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

11. (Z)-N-(1-(benzo[d][1,3]dioxol-5-yl)ethylidene)-4-(2-(methylamino)ethyl)aniline (5)* Compound Description: This Schiff's base compound exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model. []* Relevance: Similar to the previous compound, this structure also incorporates the benzo[d][1,3]dioxol group, linking it to the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carbohydrazides & their 1,3,4-oxadiazole analogues

  • Compound Description: These compounds, synthesized from Nalidixic acid, were investigated for their antimicrobial activities, alongside their copper complexes. []
  • Compound Description: This series of compounds was explored for their activity as CYP17 inhibitors. The research focused on understanding the structure-activity relationship by introducing variations at different positions of the imidazolidine core and the attached substituents. []

14. 6,7-Dihydro-5H-pyrazolo[1,2-a]pyrazole-1-ones with variable substituents (R, R2) including phenyl, fluorophenyl, benzo[1,3]dioxol, and piperidine groups* Compound Description: These compounds were identified as inhibitors of inflammatory cytokine release. The study emphasized the significance of structural variations within the pyrazolopyrazolone core and the attached substituents for their biological activity. []* Relevance: While possessing a different core structure, this series and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, share common substituents like phenyl, fluorophenyl, and benzo[1,3]dioxol groups. This highlights the potential role of these groups in influencing biological activity across different chemical classes.

15. 5-((3aR,5S,6S,6aR)-6-((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-3-(4-fluorophenyl)-2,6-diphenyl-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d]thiazoles (10a-r)* Compound Description: This series of compounds, synthesized from chalcone derivatives, was evaluated for their nematicidal and antifungal properties. Several compounds within the series exhibited significant activity against Dietylenchus myceliophagus and Caenorhabditis elegans. []* Relevance: The target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, and this series share the presence of a 4-chlorophenyl group and a fluorophenyl group. This, coupled with the presence of various heterocyclic systems in both, suggests potential overlapping biological activities or targets.

16. (2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluoro-4-methoxyphenyl)-1-(2-(N-propylpentylsulfonamido)ethyl)pyrrolidine-3-carboxylic acid hydrochloride (A-182086)* Compound Description: This compound acts as a combined endothelin A/B receptor antagonist. It demonstrated efficacy in reducing proteinuria and improving glomerular function in a rat model of diabetic nephropathy. []* Relevance: This compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, share the presence of benzo[d][1,3]dioxol-5-yl and a fluorophenyl groups, suggesting potential similarities in their pharmacological profiles or interactions with biological targets.

17. Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate (5g)* Compound Description: This benzimidazole derivative displayed potent antimycobacterial activity against both drug-sensitive and INH-resistant strains of Mycobacterium tuberculosis. []* Relevance: This compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, share the presence of a fluorophenyl group and a piperazine ring. While their core structures differ, the presence of these shared moieties suggests potential for similar biological activities, particularly in the context of anti-infective properties.

18. 3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-chloro-5-nitronaphthalene-1,4-dione (11) & 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-chloro-5-nitronaphthalene-1,4-dione (12)* Compound Description: These regioisomeric naphthoquinone derivatives were synthesized and characterized. []* Relevance: Both compounds share the benzo[d][1,3]dioxol moiety with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, and also feature a piperazine ring.

19. 2-cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (7)* Compound Description: This quinoline acrylamide derivative showed potent cytotoxic activity against the MCF7 breast cancer cell line. []* Relevance: This compound shares the 4-fluorophenyl group with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

20. Amlodipine besylate, Hydrochlorothiazide, and Olmesartan medoxomil* Compound Description: These are individual drugs commonly used in antihypertensive formulations. An HPTLC method was developed for their simultaneous analysis in combined dosage forms. [] * Relevance: While not directly structurally related, this study highlights the development of analytical methods for complex mixtures of pharmaceuticals, potentially applicable to the analysis of the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, in various formulations.

21. 2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3Himidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)* Compound Description: This compound is a selective inhibitor of transforming growth factor-β (TGF-β) type I receptors ALK4, ALK5, and ALK7. It blocks TGF-β1-induced cell death and selectively inhibits ALK4-, ALK5-, and ALK7-dependent activation of Smad2 and Smad3. []* Relevance: This compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, both contain the benzo[d][1,3]dioxol-5-yl moiety.

22. 4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)-benzamide (SB-431542)* Compound Description: This compound is an ALK5 inhibitor. []* Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

23. 3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]-3-oxo-1-phenylpropyl ester carbamic acid, 3-[4-(3,4-dimethoxyphenyl)piperazin-1-yl]-1-(4-fluorophenyl)-3-oksopropilovogo ester carbamic acid, 3-(4-benzo[1,3]dioxol-5-yl-piperazin-1-yl)-3-oxo-1-phenylpropyl ester carbamic acid * Compound Description: These compounds are identified as karbomoiloksiarilalkanoilarilpiperazinovoe derivatives. []* Relevance: These compounds share the piperazine ring with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea. The second compound also contains the 4-fluorophenyl moiety. The third compound contains the benzo[d][1,3]dioxol-5-yl moiety.

(E)-1-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

  • Compound Description: This compound exhibited neuroprotective activity. []

25. 4-nitrophenyl-4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) * Compound Description: This compound is a monoacylglycerol lipase (MAGL) inhibitor. It did not substitute for Δ9-tetrahydrocannabinol in a drug discrimination assay in mice when administered alone but did substitute when administered in combination with the fatty acid amide hydrolase (FAAH) inhibitor PF-3845. []* Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea.

tert-butyl (2S,3R)-4-(4-benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate (1)

  • Compound Description: This compound is an active anti-malarial agent. []

(2S,3R)-4-(4-(benzo[d]-[1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane.dihydrogen chloride (3)

  • Compound Description: This compound is an active anti-malarial agent. []

28. 1-(diethylamino)-3-(2,3-diphenyl-1H-benzo[g]indole-1-yl)-2-propanol * Compound Description: This indole derivative is a diacylglycerol acyltransferase(DGAT) inhibitor, showing potential for treating metabolic diseases. []* Relevance: While the core structure differs significantly, this compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, both belong to the broader category of aryl-substituted heterocyclic compounds.

29. Cis - alkoxy spirocyclic biphenyl substituted tetramic acid derivatives* Compound Description: These compounds are herbicides and pesticides. []* Relevance: This series highlights the presence of both the biphenyl and substituted alkoxy groups in structures exhibiting pesticidal activity, features also present in the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, albeit in a different arrangement.

30. 9H-imidazo[1,5-a][1,2,4]triazolo[3,4-d][1,4]benzodiazepine-10-carboxylic acid ethyl ester* Compound Description: This is a benzodiazepine derivative. []* Relevance: This compound and the target compound, 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea, both belong to the general category of nitrogen-containing heterocyclic compounds.

Overview

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a modulator of various receptor systems. The presence of multiple functional groups, including a benzo[d][1,3]dioxole moiety and a piperazine ring, suggests that it may interact with biological targets in diverse ways.

Source

The compound can be synthesized through a multi-step process involving various reagents, including piperazine derivatives and substituted phenyl groups. The synthesis typically requires careful control of reaction conditions to yield the desired product with high purity and yield.

Classification

This compound is classified as a urea derivative due to the presence of the urea functional group (NH-NH-CO-NH-NH-). Its structural complexity positions it within the category of bioactive small molecules, which are often explored for therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea typically involves several steps:

  1. Formation of Piperazine Derivative: A piperazine derivative is reacted with a suitable electrophile to introduce the 2-fluorophenyl group.
  2. Urea Formation: The resulting piperazine compound is then reacted with isocyanates or carbamates to form the urea linkage.
  3. Final Coupling: The benzo[d][1,3]dioxole moiety is introduced through coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques.

Technical Details

The reactions often require specific conditions such as inert atmospheres (e.g., nitrogen or argon), controlled temperatures, and sometimes the use of solvents like dimethylformamide or dichloromethane. Yield optimization and purification (e.g., recrystallization or chromatography) are crucial for obtaining high-purity products.

Molecular Structure Analysis

Data

The compound's molecular formula is C20H21ClFN3O3C_{20}H_{21}ClFN_3O_3, indicating a complex arrangement of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. The molecular weight is approximately 397.85 g/mol.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for urea derivatives:

  1. Hydrolysis: In the presence of water or aqueous acids/bases, the urea bond may hydrolyze.
  2. Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions.
  3. Reduction: Certain functional groups may be reduced under specific conditions.

Technical Details

Reactions involving this compound are often monitored using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm product formation and purity.

Mechanism of Action

Process

The mechanism of action for 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea likely involves interaction with specific receptors in the central nervous system or other biological pathways.

Research indicates that compounds with similar structures can act as modulators for neurotransmitter receptors or as inhibitors for enzymes involved in metabolic pathways.

Data

Studies have shown that related piperazine derivatives exhibit activity against various targets such as serotonin receptors and cannabinoid receptors, suggesting potential pathways for therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its lipophilic character from the aromatic rings.

Chemical Properties

Key chemical properties include:

  • Stability under normal conditions but may decompose under extreme pH or temperature.
  • Reactivity with electrophiles due to the nucleophilic nature of the piperazine nitrogen atoms.
Applications

Scientific Uses

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea holds potential applications in medicinal chemistry for developing new pharmacological agents targeting neurological disorders or cancer therapies. Its structural features suggest it could be explored for:

  • Antidepressant activity.
  • Anticancer properties.
  • Modulation of pain pathways.

Research into this compound could lead to significant advancements in drug development and therapeutic strategies across various medical fields.

Properties

CAS Number

896363-24-9

Product Name

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(4-chlorophenyl)urea

Molecular Formula

C26H26ClFN4O3

Molecular Weight

496.97

InChI

InChI=1S/C26H26ClFN4O3/c27-19-6-8-20(9-7-19)30-26(33)29-16-23(18-5-10-24-25(15-18)35-17-34-24)32-13-11-31(12-14-32)22-4-2-1-3-21(22)28/h1-10,15,23H,11-14,16-17H2,(H2,29,30,33)

InChI Key

GTPZGWLWMHBIPS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)NC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.